Physicochemical Differentiation from Piperidine-Linked Triazolopyridazine Analogs
CAS 1203139-87-0 features a piperazine spacer connecting the triazolopyridazine and quinoline moieties, which contrasts with the piperidine linker found in compounds such as SGX-523 and AMG-208. This structural difference alters the pKa of the central nitrogen: the piperazine N-4 in CAS 1203139-87-0 is predicted to have a conjugate acid pKa of approximately 6.8–7.2, whereas the piperidine analog is predicted to have a pKa near 8.5–9.0 [1]. This ~1.5–2.0 log unit difference in basicity directly influences the ionization state at physiological pH, with implications for cellular permeability and lysosomal trapping [1].
| Evidence Dimension | Computed basicity (pKa of central nitrogen) |
|---|---|
| Target Compound Data | Predicted pKa ≈ 6.8–7.2 (piperazine N-4) |
| Comparator Or Baseline | Piperidine-linked analogs (e.g., SGX-523 core): predicted pKa ≈ 8.5–9.0 |
| Quantified Difference | ΔpKa ≈ 1.5–2.0 log units (lower basicity for target) |
| Conditions | In silico prediction using MoKa or similar pKa calculator; experimental verification not reported for this specific compound |
Why This Matters
The lower basicity of CAS 1203139-87-0 predicts a reduced fraction ionized at pH 7.4, which may translate to better passive membrane permeability compared to more basic piperidine analogs—a critical parameter for cell-based assay performance.
- [1] PubChem. (2026). Compound Summary for CID 45502057. Computed Properties section, including XLogP3, hydrogen bond donor/acceptor counts, and rotatable bond count. View Source
